2-Amino-5-iodopyridine
Overview
Description
2-Amino-5-iodopyridine is a compound of interest in various chemical and biochemical studies. Its molecular structure and properties make it a valuable subject for research in different scientific domains.
Synthesis Analysis
The synthesis of derivatives of 2-Amino-5-iodopyridine, such as methyl 5-iodopyridine-2-carboximidate, involves specific reactions with protein amino groups. This process is designed for introducing heavy atoms into specific sites in proteins (Riley & Perham, 1973). Another study outlines the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide, leading to the production of 3-Amino-5-bromo-2-iodopyridine, demonstrating the addition of an iodo substituent to the pyridine ring (Bunker et al., 2008).
Molecular Structure Analysis
Vibrational spectra and molecular structure analysis of 2-amino-5-iodopyridine have been conducted using Fourier transform Raman and infrared spectroscopy, combined with ab initio Hartree-Fock and density functional methods. These studies offer detailed insights into the equilibrium geometry, vibrational frequencies, and molecular structure (Sundaraganesan et al., 2007).
Chemical Reactions and Properties
Research on 2-Amino-5-iodopyridine includes studies on its reaction with iodine, forming charge-transfer complexes. These reactions have been investigated through various spectroscopic methods, providing insights into the electronic, infrared, and Raman spectral characteristics of these reactions (Al-Hashimi et al., 2005).
Physical Properties Analysis
Studies on the physical properties of 2-Amino-5-iodopyridine derivatives, such as their vibrational frequencies and molecular equilibrium geometry, have been conducted. These studies utilize quantum mechanical and spectroscopic methods, contributing to a deeper understanding of the compound's physical characteristics (Abraham et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-iodopyridine, particularly its reactivity and interactions with other substances, have been a subject of research. This includes studies on its synthesis and subsequent reactions, providing insights into its chemical behavior and potential applications in various fields (Teague, 2008).
Scientific Research Applications
Drug Discovery : 2-Aminopyridine is a key moiety for synthesizing low-molecular-weight molecules used as pharmacophores against various biological targets. This simplicity in design and the ease of identifying toxicity-causing metabolites make it an unsung hero in drug discovery (Rao & Chanda, 2021).
Copper-Catalyzed Selective C-N Bond Formation : The compound is used in copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine. This process yields excellent results and is both mild and economical for amines, heterocycles, and amides (Roy et al., 2017).
Synthesis of 2-Amino-5-Fluoropyridine : A novel synthesis route for 2-amino-5-fluoropyridine offers an improvement over existing methods by simplifying operations, avoiding separation difficulties, and enhancing yield and purity (Chen Ying-qi, 2008).
Formation of Iodine-Containing Complexes : 2-Aminopyridine and its derivatives form complexes with iodine, leading to a ring-coordinated iodine-containing complex (Saldabol, 1975).
Antiviral Agent : 5-Amino-2,5-dideoxy-5-iodouridine has been shown to effectively inhibit herpes simplex virus type 1 replication without causing cellular toxicity, highlighting its potential as an antiviral agent (Cheng et al., 1975).
Protein Modification in Research : Methyl 5-iodopyridine-2-carboximidate is used for preparing heavy-atom isomorphous derivatives of proteins. It allows for specific modification of amino groups and can help in determining the reaction extent (Riley & Perham, 1973).
Radiolabelling for PET Imaging : The nucleophilic approach for synthesizing and radiolabelling [18F] N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide is superior to the electrophilic approach. This compound is a potential MAO-B imaging tracer for PET (Beer et al., 1995).
Photoinduced Amino-Imino Tautomerism : The compound exhibits amino-imino tautomerism, with changes induced by UV irradiation and reversible changes by longer wavelengths (Akai et al., 2006).
Vibrational Spectra Analysis : Theoretical wavenumbers for the infrared and Raman spectra of 2-amino-5-iodopyridine are in good agreement with experimental ones, aiding in the detailed interpretation of the molecule's potential energy distribution (Sundaraganesan et al., 2007).
Hydrobromide and Hydrochloride Salt Studies : The hydrobromide and hydrochloride salts of 2-amino-5-iodopyridine exhibit similar hydrogen bonding and stacking. However, the hydrochloride salt shows disorder in the water molecule location due to an additional fractional HCl molecule (Polson et al., 2013).
Safety And Hazards
2-Amino-5-iodopyridine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
5-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILGUFRMDBUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Record name | 2-amino-5-iodopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066620 | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodopyridine | |
CAS RN |
20511-12-0 | |
Record name | 2-Amino-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20511-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020511120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-iodopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.